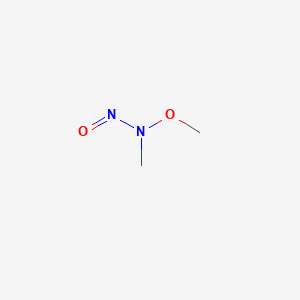
Nitrosomethoxymethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitrosomethoxymethylamine (NMMA) is a potent carcinogenic nitrosamine that is commonly used in scientific research to study the mechanisms of carcinogenesis. The compound is a member of the nitrosamine family, which is known to be highly carcinogenic and mutagenic. NMMA is a clear, colorless liquid that is soluble in water and polar organic solvents.
Mécanisme D'action
The mechanism of action of Nitrosomethoxymethylamine is not fully understood, but it is thought to be related to its ability to form DNA adducts. Nitrosomethoxymethylamine is metabolized in the liver to form the reactive intermediate, methyldiazohydroxide, which is capable of reacting with DNA to form adducts. These adducts can cause mutations, which can lead to the development of cancer.
Biochemical and Physiological Effects:
Nitrosomethoxymethylamine has been shown to induce tumors in various animal models, including rats, mice, and hamsters. The compound is known to be highly carcinogenic and mutagenic, and its effects on DNA damage and repair have been extensively studied. Additionally, Nitrosomethoxymethylamine has been shown to cause oxidative stress and inflammation, which can contribute to the development of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Nitrosomethoxymethylamine in lab experiments is its ability to induce tumors in various animal models. This makes it a valuable tool for studying the mechanisms of carcinogenesis and testing the mutagenic potential of other compounds. Additionally, Nitrosomethoxymethylamine is relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of using Nitrosomethoxymethylamine is its high toxicity, which can make it difficult to work with. Additionally, the compound is highly reactive and can form DNA adducts, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on Nitrosomethoxymethylamine. One area of research is the development of new methods for synthesizing the compound, which could make it easier to work with. Additionally, there is a need for further research on the mechanism of action of Nitrosomethoxymethylamine, particularly with regard to its effects on DNA damage and repair. Another area of research is the development of new animal models for studying the carcinogenicity of Nitrosomethoxymethylamine, which could provide new insights into the mechanisms of carcinogenesis. Finally, there is a need for further research on the potential health effects of exposure to Nitrosomethoxymethylamine, particularly in occupational settings.
Méthodes De Synthèse
Nitrosomethoxymethylamine is synthesized by the reaction of formaldehyde with dimethylamine in the presence of nitrite. The reaction occurs in acidic conditions, and the resulting product is purified by distillation and recrystallization. The synthesis of Nitrosomethoxymethylamine is relatively simple and can be performed in most organic chemistry laboratories.
Applications De Recherche Scientifique
Nitrosomethoxymethylamine is widely used in scientific research to study the mechanisms of carcinogenesis. The compound is known to induce tumors in various animal models, and its carcinogenicity has been extensively studied. Nitrosomethoxymethylamine is also used as a positive control in mutagenicity assays, where it is used to test the mutagenic potential of other compounds. Additionally, Nitrosomethoxymethylamine is used in studies of DNA damage and repair, as it is known to cause DNA adducts.
Propriétés
Numéro CAS |
16339-12-1 |
|---|---|
Formule moléculaire |
C2H6CuN2 |
Poids moléculaire |
90.08 g/mol |
Nom IUPAC |
N-methoxy-N-methylnitrous amide |
InChI |
InChI=1S/C2H6N2O2/c1-4(3-5)6-2/h1-2H3 |
Clé InChI |
JIITVWJHOYPEFL-UHFFFAOYSA-N |
SMILES |
CN(N=O)OC |
SMILES canonique |
CN(N=O)OC |
Synonymes |
nitrosomethoxymethylamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)-](/img/structure/B231762.png)







![9-methoxy-5H-pyrido[3',2':5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one](/img/structure/B231781.png)



![Acenaphtho[1,2-g]pteridin-11-ol](/img/structure/B231788.png)
![4-[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-oxobutanoic acid](/img/structure/B231791.png)